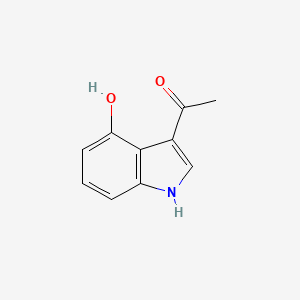

3-Acetyl-4-hydroxyindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(4-hydroxy-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-6(12)7-5-11-8-3-2-4-9(13)10(7)8/h2-5,11,13H,1H3 |

InChI Key |

ZEKWBSOTKJPVPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxyindole, also known as 1-(4-hydroxy-1H-indol-3-yl)ethanone, is a member of the indole family of heterocyclic compounds.[1] The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of experimental data for this specific molecule, some of the presented information is based on predicted values and comparative analysis with structurally similar indole derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the quantitative data available is predicted rather than experimentally determined, highlighting a gap in the current scientific literature.

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-1H-indol-3-yl)ethanone | [1] |

| CAS Number | 1234481-64-1 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.187 g/mol | [1] |

| Predicted Boiling Point | 411.3 ± 25.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | [1] |

| Predicted LogP | 1.52 | [1] |

| Predicted pKa | Not Available | |

| Experimental Melting Point | Not Available | |

| Solubility | Not Available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from data for similar indole derivatives. For instance, the ¹H NMR spectrum of the related 3-acetylindole shows characteristic signals for the indole ring protons and the acetyl group.[4] For this compound, the presence of the hydroxyl group at the 4-position would be expected to influence the chemical shifts of the aromatic protons on the benzene ring portion of the indole nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data from related compounds like 3-acetylindole, key expected peaks would include:[5]

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the indole amine.

-

O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the acetyl carbonyl group.

-

C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175.187). Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 m/z units) and other characteristic fragmentations of the indole ring.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily accessible literature. However, a plausible synthetic route can be proposed based on general methods for the acylation of indoles.

Proposed Synthesis: Friedel-Crafts Acylation of 4-Hydroxyindole

A common method for the introduction of an acetyl group onto an indole ring is the Friedel-Crafts acylation.[6] This reaction typically involves the treatment of the indole substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

A potential synthetic workflow for this compound.

General Procedure:

-

Dissolution: 4-Hydroxyindole is dissolved in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.

-

Acetylating Agent Addition: The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (which may range from 0°C to room temperature or require gentle heating) for a specified period to allow the reaction to proceed to completion.

-

Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.

-

Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as recrystallization or column chromatography.

Note: The regioselectivity of the acylation (i.e., whether the acetyl group adds to the 3-position) can be influenced by the reaction conditions and the specific indole substrate. For 4-hydroxyindole, the 3-position is generally favored for electrophilic substitution.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of indole derivatives is known for a wide spectrum of pharmacological effects.

Antimicrobial Activity

Many indole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[7] For instance, certain (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have shown potent activity against susceptible as well as methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains of Staphylococcus aureus.[8][9] It is plausible that this compound could also possess antimicrobial properties, though this would require experimental verification.

Cytotoxicity and Anticancer Potential

The indole nucleus is a key component of many anticancer agents.[2] Derivatives of 3-acetylindole have been investigated for their cytotoxic effects against various cancer cell lines. For example, some chalcone derivatives of 3-acetylindole have demonstrated significant inhibitory effects against breast cancer cell lines. The cytotoxic activity of these compounds suggests that this compound could be a candidate for further investigation in cancer research.

Due to the lack of specific studies on the signaling pathways modulated by this compound, a diagram of a specific pathway cannot be provided at this time. Research in this area would be a valuable contribution to understanding the compound's potential therapeutic applications.

Conclusion

This compound is an intriguing indole derivative with potential for further scientific exploration. While its basic chemical identity is established, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The predicted properties and the known activities of structurally related compounds suggest that this compound may possess valuable biological activities. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize this compound and unlock its potential in fields such as medicinal chemistry and drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 3-Acetyl-4-hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Acetyl-4-hydroxyindole. Due to the limited availability of published experimental data for this specific molecule, this paper outlines a proposed synthetic route and predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related indole derivatives.

Proposed Synthesis: Friedel-Crafts Acylation of 4-Hydroxyindole

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-hydroxyindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring. The pyrrole ring of indole is highly activated towards electrophilic attack, with the C-3 position being the most nucleophilic.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyindole

-

Acetic anhydride

-

Anhydrous Zinc Chloride (or other suitable Lewis acid)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-hydroxyindole (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Anhydrous zinc chloride (1.2 eq) is added portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Addition of Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~11.5 (br s) | - |

| C2-H | ~8.0 (s) | ~125.0 |

| C3 | - | ~115.0 |

| C4 | - | ~150.0 |

| C5-H | ~6.8 (d, J=7.5) | ~110.0 |

| C6-H | ~7.0 (t, J=7.8) | ~122.0 |

| C7-H | ~6.9 (d, J=8.0) | ~108.0 |

| C3a | - | ~123.0 |

| C7a | - | ~138.0 |

| C=O | - | ~192.0 |

| CH₃ | ~2.5 (s) | ~28.0 |

| O-H | ~9.5 (br s) | - |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3300 | N-H | Stretching vibration |

| 3300-3200 | O-H | Stretching vibration (phenolic) |

| 1640-1620 | C=O | Ketone stretching vibration |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1350-1250 | C-N | Stretching vibration |

| 1250-1150 | C-O | Phenolic C-O stretching |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 175 | [M]⁺ | Molecular ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical |

| 132 | [M - COCH₃]⁺ | Loss of the acetyl group |

Visualizations

The following diagrams illustrate the molecular structure, proposed synthesis, and a logical workflow for the structural elucidation of this compound.

Caption: 2D Structure of this compound.

Caption: Proposed Synthesis Workflow.

An In-depth Technical Guide to 3-Acetyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-4-hydroxyindole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identifiers, physicochemical properties, and outlines detailed experimental protocols for its synthesis and characterization, drawing from established methodologies for analogous compounds. Furthermore, it explores the potential biological activities and associated mechanisms of action, providing a foundation for further research and development.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 1-(4-Hydroxy-1H-indol-3-yl)ethanone, is a derivative of indole. While specific experimental data for this compound is limited in publicly available literature, its key identifiers and predicted properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 1234481-64-1 | |

| PubChem CID | 82411280 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| IUPAC Name | 1-(4-hydroxy-1H-indol-3-yl)ethanone | |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)O | N/A |

| Predicted Boiling Point | 411.3 ± 25.0 °C at 760 mmHg | |

| Predicted Flash Point | 202.5 ± 23.2 °C | |

| Predicted Density | 1.3 ± 0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be conceptually approached via Friedel-Crafts acylation of 4-hydroxyindole. This method is a common and effective way to introduce an acetyl group onto an aromatic ring.[1] The following is a proposed experimental protocol based on established procedures for similar indole derivatives.[2]

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-Hydroxyindole

-

Acetyl chloride or Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxyindole and anhydrous DCM under a nitrogen atmosphere.

-

Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride to the stirred suspension.

-

Addition of Acylating Agent: Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthesis Workflow

Caption: Workflow for the proposed synthesis of this compound.

Characterization

Characterization of the synthesized this compound would involve standard analytical techniques to confirm its structure and purity.

Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the indole ring, a singlet for the acetyl methyl group, and signals for the N-H and O-H protons. The presence of the hydroxyl group at the 4-position would influence the chemical shifts of the adjacent aromatic protons.[3] |

| ¹³C NMR | Signals for the carbonyl carbon of the acetyl group, aromatic carbons of the indole ring (with shifts influenced by the hydroxyl group), and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the ketone, and C-N and C-O stretching, as well as aromatic C-H and C=C stretching.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group. |

Biological Activity

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5] The introduction of acetyl and hydroxyl groups to the indole scaffold can significantly modulate this activity.

Potential Antimicrobial Activity

Many 3-acetylindole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[4][6] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a hydroxyl group in this compound could enhance its antimicrobial potential through increased hydrogen bonding interactions with biological targets.

Potential Antioxidant Activity

The phenolic hydroxyl group at the 4-position of the indole ring suggests that this compound may possess antioxidant properties.[4] Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4]

Postulated Antioxidant Mechanism

Caption: Postulated free radical scavenging mechanism for this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and outlines methodologies for its synthesis and characterization. The exploration of its potential biological activities, particularly as an antimicrobial and antioxidant agent, warrants further investigation to unlock its full therapeutic potential. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Acetyl-4-hydroxyindole, a valuable heterocyclic motif in medicinal chemistry. The document details a robust multi-step synthesis, including experimental protocols, quantitative data, and explores the potential of this compound in drug development.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, with a vast number of natural products and synthetic compounds featuring this bicyclic aromatic system exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern of the indole core dictates its pharmacological profile. This compound, with its acetyl group at the electron-rich C-3 position and a hydroxyl group on the benzene ring, presents a scaffold with significant potential for further functionalization and interaction with biological targets.

This guide outlines a strategic synthetic approach to this compound, focusing on a multi-step pathway that ensures regiochemical control. The synthesis commences with the protection of a substituted phenol, followed by indole ring formation, C-3 acetylation, and final deprotection.

Retrosynthetic Analysis and Overall Synthesis Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection at the C-3 acetyl group and the C-4 hydroxyl group. Direct C-3 acetylation of 4-hydroxyindole is challenging due to the directing effects of the hydroxyl group, which can lead to acylation on the benzene ring. Therefore, a protecting group strategy is employed. The hydroxyl group is protected as a benzyl ether, which is stable under the conditions required for the subsequent reactions and can be readily removed in the final step.

The chosen synthetic strategy is a three-stage process:

-

Stage 1: Synthesis of the Protected Indole Core: Synthesis of 4-benzyloxyindole via the Leimgruber-Batcho indole synthesis.

-

Stage 2: C-3 Functionalization: Friedel-Crafts acetylation of 4-benzyloxyindole to introduce the acetyl group at the desired C-3 position.

-

Stage 3: Deprotection: Removal of the benzyl protecting group to yield the target molecule, this compound.

References

The Biological Activity of 3-Acetyl-4-hydroxyindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for 3-acetyl-4-hydroxyindole is limited in publicly available scientific literature. This guide provides a comprehensive overview of its synthesis and extrapolates its potential biological activities based on structurally related hydroxyindole analogs. All data presented for biological activities pertains to these analogs, and this should be considered when interpreting the information.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic placement of functional groups on the indole scaffold can significantly modulate its pharmacological profile. The this compound moiety, featuring both a carbonyl and a hydroxyl group on the indole ring, presents an intriguing candidate for biological investigation. The hydroxyl group, in particular, suggests potential for antioxidant activity through radical scavenging mechanisms, a property common to phenolic compounds.[3][4][5] This guide summarizes the known synthesis of this compound and explores the potential biological activities by examining closely related hydroxylated indole derivatives.

Synthesis of this compound and its Analogs

The synthesis of 3-acetylindoles is often achieved through Friedel-Crafts acetylation of the parent indole.[6] For hydroxylated indoles, regioselectivity of the acetylation can be a challenge. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to selectively yield 6-acetyl-5-hydroxyindole derivatives.[7]

General Synthetic Approach (Hypothesized)

A potential route to this compound could involve the acetylation of 4-hydroxyindole. The choice of acetylating agent and catalyst would be crucial to control the position of acetylation, favoring the C-3 position.

Experimental Workflow for Synthesis of 3-Acetylindoles

Caption: General workflow for the synthesis of 3-acetylindoles.

Potential Biological Activities (Based on Analogs)

Due to the lack of direct data, the biological profile of this compound is inferred from studies on other hydroxylated indoles.

Cytotoxicity and Anticancer Potential

Indole derivatives are well-recognized for their anticancer properties, often acting through the modulation of key signaling pathways involved in cell proliferation and survival.[8][9]

A study on novel 5-hydroxyindole-3-carboxylic acid and its ester derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with several compounds exhibiting IC50 values below 10 µM.[10] This suggests that the hydroxyindole scaffold can be a promising starting point for the development of new anticancer agents. Another study on indole Mannich base derivatives showed that a compound with a hydroxyl group on a fused benzaldehyde ring had high cytotoxic activity against HepG2, MCF-7, and HeLa cancer cell lines.[11]

Table 1: Cytotoxicity of 5-Hydroxyindole Derivatives against MCF-7 Cells [10]

| Compound | Structure | IC50 (µM) |

| 5d | Ester derivative with a 4-methoxy group | 4.7 |

| 5a | Ester derivative | < 10 |

| 5l | Ester derivative | < 10 |

Antioxidant and Anti-inflammatory Activity

The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them.[3][4][5] This radical scavenging mechanism is a key component in mitigating oxidative stress, which is implicated in numerous diseases.

Indole derivatives have also been shown to possess anti-inflammatory properties.[12][13] They can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[12] The anti-inflammatory effects of some indole compounds are mediated through the inhibition of the NF-κB signaling pathway.[14]

Antioxidant Mechanism of Phenolic Compounds

Caption: Hydrogen atom donation by phenolic compounds to scavenge free radicals.

Antimicrobial Activity

Various indole derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[15][16][17][18][19] For example, certain indole-triazole derivatives show promising antibacterial and antifungal properties with MIC values as low as 3.125 µg/mL against C. krusei.[15] The antimicrobial potential of this compound would need to be experimentally verified.

Table 2: Antimicrobial Activity of an Indole-Triazole Derivative [15]

| Microorganism | MIC (µg/mL) |

| S. aureus | 6.25 |

| C. albicans | 3.125 |

| C. krusei | 3.125 |

Anti-ferroptotic Activity

A recent study investigated the role of hydroxyindoles in protecting neuronal cultures from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The study found that 3-hydroxyindole was a potent inhibitor of ferroptosis in both mouse hippocampal and rat dopaminergic neurons, with EC50 values in the low micromolar range.[20] This suggests that hydroxylated indoles, including potentially this compound, could have neuroprotective properties.

Table 3: Anti-ferroptotic Activity of Hydroxyindoles [20]

| Compound | Cell Line | Inducer | EC50 (µM) |

| 3-Hydroxyindole | N27 | RSL3 | 1.5 |

| 3-Hydroxyindole | N27 | FINO2 | 2.2 |

| 6-Hydroxyindole | N27 | RSL3 | 9.1 |

| 6-Hydroxyindole | N27 | FINO2 | 8.1 |

| 7-Hydroxyindole | N27 | RSL3 | 6.3 |

| 7-Hydroxyindole | N27 | FINO2 | 7.9 |

Potential Mechanisms of Action: Signaling Pathways

Indole compounds are known to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway.[8][21][22] These compounds can also modulate the downstream transcription factor NF-κB, which plays a central role in inflammation and cancer progression.[8][14]

Simplified PI3K/Akt/mTOR/NF-κB Signaling Pathway and Inhibition by Indole Compounds

Caption: Indole compounds can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23][24] Several indole alkaloids have been found to exert their anticancer effects by modulating the MAPK pathway.[23][25]

Simplified MAPK Signaling Pathway and Modulation by Indole Compounds

Caption: Indole compounds can modulate key components of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be relevant for assessing the biological activity of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus decolorizing the DPPH solution.

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Albumin Denaturation Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Protocol:

-

Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

-

A control group is prepared without the test compound.

-

The reaction mixtures are incubated at 37°C for 20 minutes.

-

The mixtures are then heated at 57°C for 3 minutes to induce denaturation.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control, and Abs_sample is the absorbance of the test sample.

-

Diclofenac sodium can be used as a standard drug.

Broth Microdilution Assay (Antimicrobial Activity)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism and medium) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a potentially bioactive molecule. The presence of the 4-hydroxy group suggests promising antioxidant and anti-inflammatory properties. Furthermore, the broader family of hydroxylated indoles has demonstrated significant potential in cancer and neuroprotection research.

Future research should focus on the following:

-

Definitive Synthesis: Development and publication of a robust and scalable synthesis protocol for this compound.

-

In Vitro Screening: Comprehensive evaluation of its biological activities using the assays detailed in this guide, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Mechanism of Action Studies: If promising activity is observed, further investigation into the underlying molecular mechanisms, including its effects on the signaling pathways discussed, is warranted.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.

The exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.

References

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scholar.unhas.ac.id [scholar.unhas.ac.id]

An In-depth Technical Guide to 3-Acetyl-4-hydroxyindole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds that are ubiquitous in nature and form the core scaffold of numerous pharmaceuticals. Among these, molecules bearing both a hydroxyl and an acetyl group on the indole ring are of significant interest due to their potential for diverse biological activities. This guide focuses on the synthesis, potential biological activities, and mechanisms of action of 3-acetyl-4-hydroxyindole derivatives and their analogs. The strategic placement of a hydroxyl group at the 4-position and an acetyl group at the 3-position can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and steric factors, thereby modulating its interaction with biological targets.

This document provides a comprehensive overview of the current, albeit limited, knowledge on this specific class of compounds, drawing parallels from closely related analogs to infer potential therapeutic applications. It is intended to serve as a foundational resource for researchers engaged in the exploration of novel indole-based therapeutics.

Synthesis and Derivatization

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the 4-hydroxyindole core, followed by the introduction of the acetyl group at the 3-position.

Synthesis of the 4-Hydroxyindole Core

Several synthetic routes to the 4-hydroxyindole scaffold have been reported. One common approach involves the cyclization of appropriately substituted anilines. A notable method is the Bischler-Möhlau reaction, which has been modified for the synthesis of hydroxyindoles from benzoin and aminophenols at lower temperatures to improve yields and reduce the formation of byproducts.

Another versatile method for synthesizing 4-hydroxyindole starts from 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity[1]. This route is advantageous as it avoids high-temperature reactions and utilizes readily available starting materials[1]. Other reported methods include photochemical and electrochemical synthesis approaches[2].

Acetylation of the 4-Hydroxyindole Core

Synthesis of Analogs

The synthesis of analogs can be achieved by utilizing substituted starting materials or by further modification of the this compound core. For instance, various aromatic aldehydes can be reacted with 3-acetylindole in the presence of a base to form chalcone-like structures, which are precursors to a wide range of biologically active heterocyclic compounds[3]. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are scarce, the activities of the parent 4-hydroxyindole and other 3-acetylindole analogs provide valuable insights into their potential therapeutic applications.

Neuroprotective Effects

4-Hydroxyindole has been identified as a potent inhibitor of amyloid-β (Aβ) fibrillization, a key pathological event in Alzheimer's disease[4]. It has been shown to inhibit Aβ aggregation in a dose-dependent manner, with an IC50 value of approximately 85 μM for the inhibition of Aβ₁₋₄₂ fibrillization[4]. Kinetic studies have revealed that 4-hydroxyindole primarily inhibits the elongation phase of amyloid fibril formation[4]. Furthermore, it has demonstrated the ability to block the cytotoxic effects of Aβ aggregates in cell-based assays[4]. This suggests that this compound derivatives could be promising candidates for the development of novel therapeutics for neurodegenerative diseases.

Anti-inflammatory Activity

Derivatives of 3-acetylindole have been widely reported to possess anti-inflammatory properties. These compounds have been shown to inhibit the production of key inflammatory mediators. The mechanism of action for some indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[5]. Molecular docking studies have suggested that certain indole derivatives can bind to the active sites of both COX-1 and COX-2 enzymes[6]. The anti-inflammatory potential of these compounds is often evaluated using in vitro assays such as the inhibition of albumin denaturation and in vivo models like the carrageenan-induced rat paw edema model[7].

Antimicrobial and Antioxidant Activities

Several studies have reported the antimicrobial and antioxidant activities of 3-acetylindole derivatives[3]. These compounds have shown efficacy against a range of bacterial and fungal strains. Their antioxidant properties are attributed to their ability to scavenge free radicals, which are implicated in various disease processes.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of 4-hydroxyindole.

| Compound | Biological Target/Assay | Activity (IC50) | Reference |

| 4-Hydroxyindole | Amyloid-β (Aβ₁₋₄₂) fibrillization | ~ 85 µM | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of indole derivatives, based on methods reported for similar compounds.

General Procedure for the Synthesis of 3-Acetylindole Chalcone Analogs

This protocol is adapted from the synthesis of 3-acetylindole derivatives[3].

-

Dissolve 3-acetylindole (0.01 mole) in 50 ml of methanol.

-

Add the desired aromatic aldehyde (0.01 mole) to the solution.

-

Add 2% sodium hydroxide solution as a catalyst.

-

Stir the reaction mixture at room temperature for 9-10 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like methanol.

-

Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This protocol is a widely used method for assessing the in vitro anti-inflammatory activity of compounds.

-

Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test compound solution at various concentrations.

-

Use a similar volume of a suitable solvent as a control.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, based on the known activities of related indole compounds, we can hypothesize potential mechanisms. For instance, the anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB and MAPK signaling pathways by a this compound derivative.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: General workflow from synthesis to potential drug development of this compound derivatives.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on this compound derivatives are not available, general principles from related indole compounds can be applied. The nature and position of substituents on the indole ring and on the acetyl side chain can significantly impact biological activity. For instance, in a series of brominated indoles, the position of the bromine atom on the benzene ring of isatin significantly affected its anti-inflammatory activity[8]. The presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the indole ring, influencing its binding to target proteins. Furthermore, the steric bulk of substituents can play a crucial role in determining the compound's ability to fit into the active site of an enzyme or receptor.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications in neurodegenerative and inflammatory diseases. The available data on the 4-hydroxyindole core and various 3-acetylindole analogs strongly suggest that this scaffold is a valuable starting point for the design and synthesis of novel bioactive molecules.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. Comprehensive biological evaluation of these compounds against a panel of relevant targets, including those involved in inflammation and neurodegeneration, is warranted. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their further development as therapeutic agents. The in-depth exploration of this chemical space holds the potential to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Acetyl-4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data specifically detailing the therapeutic applications of 3-Acetyl-4-hydroxyindole are scarce. This guide extrapolates its potential therapeutic uses based on the well-documented biological activities of structurally related compounds, namely 3-acetylindoles and hydroxyindoles. The experimental data and protocols presented herein are derived from studies on these analogous compounds and should be considered representative examples to guide future research on this compound.

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Functionalized indoles, including those with acetyl and hydroxyl substitutions, have shown significant promise in various therapeutic areas.[2][3] Specifically, 3-acetylindole and its derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The presence of a hydroxyl group on the indole ring, creating a hydroxyindole, is also of significant interest, as phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[7][8][9]

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established biological activities of these related indole classes.

Potential Therapeutic Applications

Based on the activities of analogous compounds, the primary therapeutic applications for this compound are hypothesized to be in the treatment of inflammatory conditions and diseases associated with oxidative stress.

The indole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[10] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation.[11][12] Derivatives of 3-acetylindole have been synthesized and evaluated for their anti-inflammatory potential, with many showing promising activity.[13]

Quantitative Data on Anti-inflammatory Activity of Indole Derivatives

The following table summarizes in vitro anti-inflammatory data for various indole derivatives, providing a benchmark for the potential efficacy of this compound.

| Compound | Assay | Target | IC50 (µM) | Reference |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | Enzyme Immunoassay | COX-2 | 0.32 | [10] |

| Indole derivative of Ursolic Acid (UA-1) | Nitric Oxide (NO) Inhibition Assay | iNOS | 2.2 ± 0.4 | [14] |

| Isatin (an indole derivative) | Nitric Oxide (NO) Inhibition Assay | iNOS | ~339.8 | [15] |

| 5-aminoindazole (structurally related) | Cyclooxygenase Inhibition Assay | COX-2 | 12.32 - 23.42 (range) | [16] |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced nociception | In vivo | 63.1% inhibition | [17] |

| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Acetic acid-induced nociception | In vivo | 52.1% inhibition | [17] |

Signaling Pathway in Inflammation

The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]

Caption: Hypothesized anti-inflammatory signaling pathway modulation by this compound.

The 4-hydroxyindole moiety of the target molecule suggests it possesses antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.[20] Oxidative stress is implicated in a wide range of chronic diseases, making antioxidant capacity a key therapeutic attribute.[4]

Quantitative Data on Antioxidant Activity of Indole Derivatives

The following table presents antioxidant activity data from various assays for different indole derivatives.

| Compound | Assay | Activity Measurement | Result | Reference |

| Indole-phenolic derivative | Copper-chelating assay | Chelating Activity | ~40% | [21] |

| C-3 substituted indole derivative 11 | DPPH Radical Scavenging Assay | % Scavenging Activity | 31% | [22] |

| C-3 substituted indole derivative 12 | DPPH Radical Scavenging Assay | % Scavenging Activity | 38% | [22] |

| Gramine (parent compound) | DPPH Radical Scavenging Assay | % Scavenging Activity | 5% | [22] |

| Various hydroxyindoles | ABTS Radical Scavenging Assay | Radical-trapping activity | Demonstrated activity | [7] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for assessing the anti-inflammatory and antioxidant activities of compounds like this compound.

This assay is a widely used, simple, and cost-effective method to screen for anti-inflammatory activity.[13]

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Dissolve test compounds (e.g., this compound derivatives) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilutions are made with phosphate-buffered saline (PBS, pH 7.4).

-

-

Assay Procedure:

-

To 1 mL of various concentrations of the test compounds or standard, add 1 mL of the 1% BSA solution.

-

The control consists of 1 mL of vehicle (e.g., DMSO in PBS) and 1 mL of 1% BSA.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

-

Calculation:

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

This assay measures the ability of a compound to act as a free radical scavenger.[22][23]

-

Preparation of Solutions:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Butylated Hydroxytoluene - BHT) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 100 µL).

-

Add the DPPH solution (e.g., 100 µL) to each well/cuvette.

-

The control contains the solvent (methanol) instead of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Experimental Workflow for DPPH Assay

Caption: A typical experimental workflow for the in vitro DPPH antioxidant assay.

Synthesis of Functionalized Indoles

The synthesis of functionalized indoles is a well-established area of organic chemistry.[24][25][26] A common approach for synthesizing 3-acetylindole derivatives involves the Friedel-Crafts acetylation of an indole precursor.[27]

General Synthesis Workflow

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chesci.com [chesci.com]

- 11. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]

- 20. jscholarpublishers.com [jscholarpublishers.com]

- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor [mdpi.com]

- 26. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 27. researchgate.net [researchgate.net]

The Enigmatic Profile of 3-Acetyl-4-hydroxyindole: A Review of Related Analogs

Synthesis of Key Indole Analogs

The synthesis of indole derivatives is a well-established field in organic chemistry, with various methods available for the creation of substituted indoles.

Synthesis of 4-Hydroxyindole

A novel, efficient, and safer method for synthesizing 4-hydroxyindole has been developed, avoiding the high temperatures and pressures of previous methods. This process involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to produce an enamine compound. This intermediate is then converted to 4-hydroxyindole in the presence of a supported or framework metal catalyst, such as palladium on carbon (Pd/C).[1] This synthetic route is advantageous due to its shorter pathway and the use of less hazardous reagents.[1]

A microwave-assisted dehydrogenative aromatization of an oxoindole has also been reported for the synthesis of 4-hydroxyindole, offering a method that is both rapid and energy-efficient.[2]

Synthesis of 3-Acetylindole Derivatives

The introduction of an acetyl group at the C3 position of the indole ring is commonly achieved through Friedel-Crafts acetylation. This reaction typically employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[3] The regioselectivity of this reaction is a key consideration, particularly in polysubstituted indoles. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to regioselectively produce 6-acetyl-5-hydroxyindole derivatives.[4]

Biological Activities of Related Indole Compounds

Indole alkaloids represent a large and diverse family of natural products with a wide array of biological activities.[5][6] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6]

4-Hydroxyindole and its Derivatives

4-Hydroxyindole itself is a precursor to several biologically active molecules. For example, it is a key intermediate in the synthesis of the beta-blocker pindolol.[2] Furthermore, derivatives such as 4-hydroxyindole-3-acetic acid have been identified as metabolites of psilocybin and are used as analytical reference standards in forensic and research applications.[7][8]

In the context of microbiology, hydroxyindoles have been shown to act as interspecies biofilm signals. For instance, 7-hydroxyindole can significantly inhibit biofilm formation in enterohemorrhagic Escherichia coli (EHEC).[9]

3-Acetylindole and its Derivatives

3-Acetylindole serves as a crucial starting material for the synthesis of numerous bioactive indole alkaloids.[5][6] Derivatives of 3-acetylindole have been investigated for a variety of therapeutic applications, including the treatment of gastrointestinal and central nervous system disorders.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific target molecule, 3-acetyl-4-hydroxyindole, are not available in the reviewed literature. However, protocols for the synthesis of its parent structures can be detailed as follows:

Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione:

-

Formation of the Enamine Intermediate: A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and p-toluenesulfonic acid (1 g) is heated to reflux for 2 hours, with the generated water being removed by a water separator. Upon cooling, the resulting yellow solid (enamine compound) is collected by filtration and dried.[1]

-

Conversion to 4-Hydroxyindole: The enamine compound (100 g) is added to a flask with trimethylbenzene (300 mL) and 5% Pd/C (5 g). The mixture is refluxed for 15 hours under a nitrogen atmosphere. After cooling, the Pd/C is removed by filtration. The filtrate is subjected to reduced pressure distillation to remove the trimethylbenzene, and the fraction collected at 150-155 °C (at 4 torr) is recrystallized from n-hexane to yield 4-hydroxyindole.[1]

Potential Signaling Pathways and Future Directions

Given the lack of specific biological data for this compound, any discussion of its potential role in signaling pathways remains speculative. However, based on the known activities of related indole compounds, several avenues for future research can be proposed.

The antioxidant properties of many indole derivatives, such as melatonin, are well-documented.[10] These compounds can act as direct free radical scavengers. It would be valuable to investigate whether this compound possesses similar antioxidant capabilities.

The role of hydroxyindoles in bacterial biofilm formation suggests that this compound could also be explored for its effects on microbial communities.[9]

To visualize a potential, though hypothetical, workflow for the initial investigation of this compound, the following diagram is presented.

Conclusion

While this compound remains an uncharacterized molecule in the scientific literature, an examination of its close analogs, 4-hydroxyindole and 3-acetylindole, provides a valuable starting point for future research. The synthetic pathways to these parent structures are well-defined, and the broad biological activities of the indole class of compounds suggest that this compound could possess interesting pharmacological properties. Further investigation is warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities. The information presented here serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this and other novel indole derivatives.

References

- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melatonin - Wikipedia [en.wikipedia.org]

3-Acetyl-4-hydroxyindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-hydroxyindole is a heterocyclic organic compound belonging to the indole family. While specific detailed research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a 4-hydroxyindole core and a C3-acetyl group—are present in numerous biologically active molecules. This guide provides a comprehensive overview of the likely synthesis, potential biological significance, and key physicochemical properties of this compound, based on established chemical principles and data from closely related analogues. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar indole derivatives.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmaceuticals. The indole nucleus is a key structural component in molecules exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of these biological effects.

Specifically, the 4-hydroxyindole scaffold is an important intermediate in the synthesis of various pharmaceutical compounds. The addition of an acetyl group, particularly at the C3 position, is a common strategy in drug design to modulate the electronic and steric properties of the indole ring, often influencing its interaction with biological targets. This guide focuses on the synthesis and potential characteristics of this compound, a molecule at the intersection of these two important structural features.

Discovery and History

The specific discovery and detailed historical timeline for the first synthesis of this compound are not well-documented in readily accessible scientific literature. However, the synthesis of its parent compound, 4-hydroxyindole, has been reported through various methods. A common approach to the synthesis of 3-acetylindoles is the Friedel-Crafts acylation of the corresponding indole. It is highly probable that the first synthesis of this compound was achieved through a similar electrophilic substitution reaction on the 4-hydroxyindole precursor.

The study of indole acetylation has a long history, with various reagents and conditions being explored to control the regioselectivity of the reaction. Electrophilic substitution on the indole ring typically occurs at the C3 position due to the high electron density at this position.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acetylation of 4-hydroxyindole. This reaction involves the introduction of an acetyl group onto the indole ring using an acetylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acetylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring, primarily at the C3 position.

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acetylation.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on established procedures for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

4-Hydroxyindole

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Physicochemical Data (Predicted)

The following table summarizes the predicted and expected physicochemical properties of this compound. Experimental verification is required.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Expected to be a crystalline solid (color to be determined) |

| Melting Point | Not available in the literature; requires experimental determination. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). |

| ¹H NMR (Predicted) | Peaks corresponding to indole ring protons, a hydroxyl proton, and an acetyl methyl group. |

| ¹³C NMR (Predicted) | Resonances for the indole ring carbons and the acetyl carbonyl and methyl carbons. |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 176.0657. |

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound in the reviewed literature, the structural components suggest several potential areas of biological activity.

-

Anti-inflammatory and Antioxidant Properties: Many hydroxyindole and 3-acetylindole derivatives have demonstrated anti-inflammatory and antioxidant activities. The hydroxyl group can act as a radical scavenger, while the acetyl group can modulate interactions with enzymes involved in inflammatory pathways.

-

Antimicrobial and Antiviral Activity: The indole nucleus is a common scaffold in antimicrobial and antiviral agents.[1]

-

Enzyme Inhibition: The 3-acetyl group can act as a hydrogen bond acceptor and participate in interactions with the active sites of various enzymes.

-

Intermediate in Drug Synthesis: this compound can serve as a valuable intermediate for the synthesis of more complex, biologically active molecules. The acetyl group can be further modified, and the hydroxyl group can be derivatized to explore a wider chemical space.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of similar indole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and drug discovery. Based on the established reactivity of indoles, its synthesis via Friedel-Crafts acetylation of 4-hydroxyindole is a feasible and logical approach. While direct biological data is currently unavailable, the structural features of this compound suggest a range of potential biological activities that warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound, potentially unlocking new avenues for the development of novel therapeutic agents. Further experimental work is necessary to validate the proposed synthesis and to elucidate the specific biological functions of this compound.

References

No Mechanistic Hypotheses for 3-Acetyl-4-hydroxyindole Found in Publicly Available Research

A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in the understanding of 3-Acetyl-4-hydroxyindole's mechanism of action. Despite targeted searches for its biological targets, signaling pathway interactions, and pharmacological effects, no specific experimental data or theoretical hypotheses pertaining to this particular molecule could be identified.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the core mechanism of action hypotheses for this compound. However, the foundational scientific research required to construct such a document appears to be absent from the public domain.

Initial investigations sought to uncover any known biological activities of this compound that could provide clues to its potential mechanisms. Searches were conducted for any reported therapeutic uses, pharmacological data, or in-vitro/in-vivo studies. These efforts did not yield any specific results for this compound.

While the broader class of indole-containing compounds is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications, the specific 4-hydroxy-substituted acetyl-indole at the core of this inquiry remains uncharacterized in the available literature. Research on related compounds, such as other 3-acetylindole derivatives, has indicated potential anti-inflammatory, antimicrobial, and antioxidant properties. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Consequently, it is not possible to fulfill the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways. The absence of primary research on this compound means there are no established mechanisms to diagram or experimental workflows to describe.